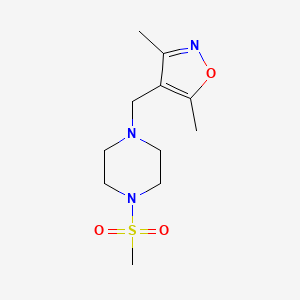![molecular formula C15H18F3N3O B2995727 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine CAS No. 2379989-03-2](/img/structure/B2995727.png)
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine, also known as TFEB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1), which is a key regulator of cellular growth and metabolism.
作用機序
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine inhibits mTORC1 activity by binding to the FKBP12-rapamycin binding (FRB) domain of mTORC1, which is required for its activation. This leads to the dissociation of mTORC1 from its downstream effectors, such as p70S6K and 4E-BP1, which are involved in protein synthesis and cell growth. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine also induces the nuclear translocation of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine itself, which is a transcription factor that regulates the expression of genes involved in lysosomal biogenesis and autophagy.
Biochemical and physiological effects:
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been shown to induce autophagy and lysosomal biogenesis in various cell types, including cancer cells, neuronal cells, and muscle cells. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine also regulates cellular metabolism by modulating the expression of genes involved in lipid metabolism, glucose metabolism, and mitochondrial function. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been implicated in the pathogenesis of various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders.
実験室実験の利点と制限
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is a potent and selective inhibitor of mTORC1, which makes it a valuable tool for studying the role of mTORC1 in various biological processes. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is also relatively easy to synthesize and purify, which makes it accessible to most research labs. However, N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has great potential for the development of new therapeutics for various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Future research directions may include the development of more potent and selective inhibitors of mTORC1, the identification of new downstream effectors of mTORC1, and the elucidation of the role of mTORC1 in various biological processes. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine may also be used as a tool for drug discovery and target validation in preclinical studies.
合成法
The synthesis of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine involves several steps, including the preparation of the piperidine intermediate, the coupling of the benzoxazole moiety, and the introduction of the trifluoroethyl group. The final product is obtained through a purification process, such as column chromatography or recrystallization. The detailed synthesis method of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine can be found in the literature.
科学的研究の応用
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been widely used in scientific research as a tool to study the role of mTORC1 in various biological processes, such as autophagy, lysosomal biogenesis, and cellular metabolism. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has been shown to induce autophagy and lysosomal biogenesis by inhibiting mTORC1 activity, which is important for maintaining cellular homeostasis. N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has also been used to study the role of mTORC1 in cancer, neurodegenerative diseases, and metabolic disorders.
特性
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)10-21-7-5-11(6-8-21)9-19-14-20-12-3-1-2-4-13(12)22-14/h1-4,11H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEFRQXCRZPBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC3=CC=CC=C3O2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2995644.png)




![3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2995649.png)







